molecular formula C32H44O7 B12410966 Ciclesonide-d11

Ciclesonide-d11

Cat. No.: B12410966
M. Wt: 551.8 g/mol
InChI Key: LUKZNWIVRBCLON-VGDUJQPYSA-N
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Description

Ciclesonide-d11 is a deuterium-labeled analog of ciclesonide, a glucocorticoid used primarily for the treatment of asthma and allergic rhinitis. The deuterium labeling is used to trace the pharmacokinetics and metabolic pathways of the compound in scientific research. Ciclesonide itself is a prodrug that is converted to its active form, desisobutyryl-ciclesonide, in the lungs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ciclesonide-d11 involves the incorporation of deuterium atoms into the ciclesonide molecule This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the efficient incorporation of deuterium. Quality control measures are essential to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ciclesonide-d11, like its non-deuterated counterpart, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can convert the compound back to its parent form.

    Substitution: Substitution reactions can occur at specific positions in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various metabolites of this compound, such as desisobutyryl-ciclesonide-d11. These metabolites are often studied to understand the pharmacokinetics and pharmacodynamics of the compound.

Scientific Research Applications

Ciclesonide-d11 has a wide range of scientific research applications, including:

    Chemistry: Used as a tracer in studies of chemical reactions and mechanisms.

    Biology: Helps in understanding the metabolic pathways and biological effects of ciclesonide.

    Medicine: Used in pharmacokinetic studies to trace the distribution and metabolism of ciclesonide in the body.

    Industry: Employed in the development of new formulations and delivery methods for ciclesonide-based medications.

Mechanism of Action

Ciclesonide-d11 exerts its effects through its active metabolite, desisobutyryl-ciclesonide-d11. This metabolite has a high affinity for the glucocorticoid receptor, leading to anti-inflammatory effects. The mechanism involves the inhibition of leukocyte infiltration, interference with inflammatory mediators, and suppression of humoral immune responses .

Comparison with Similar Compounds

Similar Compounds

    Dexamethasone: Another glucocorticoid with similar anti-inflammatory properties.

    Prednisone: A widely used glucocorticoid for various inflammatory conditions.

    Fluticasone: Commonly used in inhalers for asthma and allergic rhinitis.

Uniqueness

Ciclesonide-d11 is unique due to its deuterium labeling, which allows for precise tracing in pharmacokinetic studies. This makes it particularly valuable in research settings where understanding the detailed metabolic pathways of ciclesonide is crucial.

Conclusion

This compound is a valuable compound in scientific research, offering insights into the pharmacokinetics and pharmacodynamics of ciclesonide. Its unique deuterium labeling makes it an essential tool in various fields, including chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C32H44O7

Molecular Weight

551.8 g/mol

IUPAC Name

[2-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2-methylpropanoate

InChI

InChI=1S/C32H44O7/c1-18(2)28(36)37-17-25(35)32-26(38-29(39-32)19-8-6-5-7-9-19)15-23-22-11-10-20-14-21(33)12-13-30(20,3)27(22)24(34)16-31(23,32)4/h12-14,18-19,22-24,26-27,29,34H,5-11,15-17H2,1-4H3/t22-,23-,24-,26+,27+,29+,30-,31-,32+/m0/s1/i5D2,6D2,7D2,8D2,9D2,19D

InChI Key

LUKZNWIVRBCLON-VGDUJQPYSA-N

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[C@@H]2O[C@@H]3C[C@H]4[C@@H]5CCC6=CC(=O)C=C[C@@]6([C@H]5[C@H](C[C@@]4([C@@]3(O2)C(=O)COC(=O)C(C)C)C)O)C)([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

CC(C)C(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)C6CCCCC6

Origin of Product

United States

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